molecular formula C18H15N3O6S B12761719 N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide CAS No. 84100-91-4

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide

Cat. No.: B12761719
CAS No.: 84100-91-4
M. Wt: 401.4 g/mol
InChI Key: BZMNJADAIGWBPM-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes hydroxyphenyl groups, a nitro group, and a sulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable aromatic precursor, followed by sulphonation and subsequent coupling with hydroxyphenylamine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as catalytic hydrogenation and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of hydroxy and nitro groups allows it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)-4-aminobenzenesulphonamide: Lacks the nitro group, resulting in different reactivity and applications.

    4-Hydroxy-N-(4-hydroxyphenyl)-3-nitrobenzenesulphonamide: Similar structure but with variations in the position of functional groups.

Uniqueness

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide is unique due to the combination of hydroxy, nitro, and sulphonamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.

Properties

CAS No.

84100-91-4

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

4-(4-hydroxyanilino)-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H15N3O6S/c22-14-5-1-12(2-6-14)19-17-10-9-16(11-18(17)21(24)25)28(26,27)20-13-3-7-15(23)8-4-13/h1-11,19-20,22-23H

InChI Key

BZMNJADAIGWBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-])O

Origin of Product

United States

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